![molecular formula C15H17NOTe B14490893 4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline CAS No. 63212-69-1](/img/structure/B14490893.png)
4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline is an organotellurium compound with the molecular formula C14H14O2Te It is characterized by the presence of a tellurium atom bonded to a methoxyphenyl group and a dimethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline typically involves the reaction of 4-methoxyphenyltellurium trichloride with N,N-dimethylaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the tellanyl bond. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as tetrahydrofuran, for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Compounds with substituted functional groups on the aromatic ring.
Applications De Recherche Scientifique
4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methoxy-4-[(4-methoxyphenyl)tellanyl]benzene
- 1-Methoxy-4-[(4-methoxyphenyl)tellurinyl]benzene
- 1-Methoxy-4-[(4-methoxyphenyl)ethynyl]benzene
Uniqueness
4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline is unique due to the presence of both a tellurium atom and a dimethylaniline moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
63212-69-1 |
|---|---|
Formule moléculaire |
C15H17NOTe |
Poids moléculaire |
354.9 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)tellanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C15H17NOTe/c1-16(2)12-4-8-14(9-5-12)18-15-10-6-13(17-3)7-11-15/h4-11H,1-3H3 |
Clé InChI |
BLVJIAUEBUVFOZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




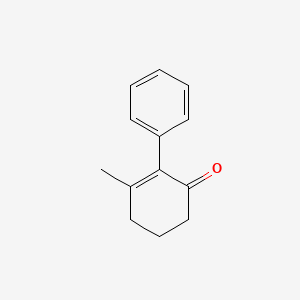



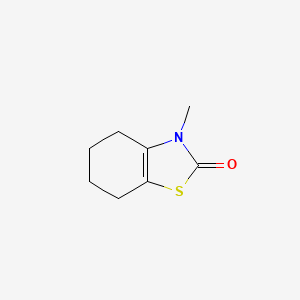
![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
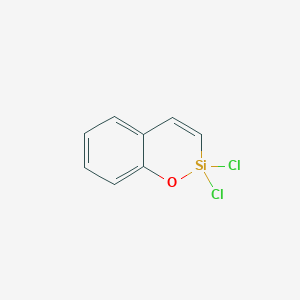
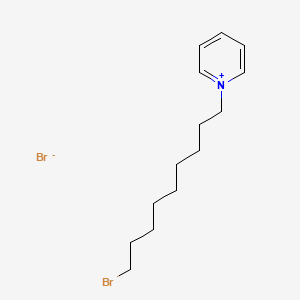
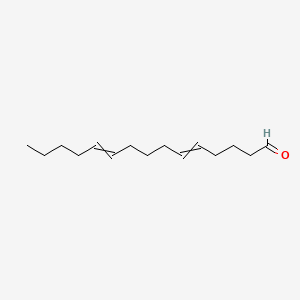

![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
